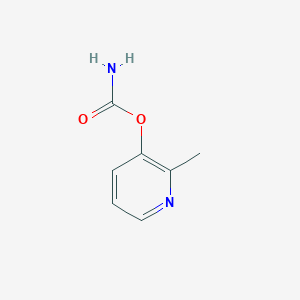

Methyl-3-pyridyl carbaMate

Description

Methyl-3-pyridyl carbamate (hypothetical structure) is a carbamate derivative featuring a methyl ester group and a pyridyl (pyridine-3-yl) substituent. Carbamates are widely recognized for their role as acetylcholinesterase (AChE) inhibitors, with applications in agrochemicals (e.g., pesticides) and pharmaceuticals . The pyridyl moiety may enhance binding affinity to biological targets due to its aromatic nitrogen, which can participate in hydrogen bonding or π-π interactions.

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

(2-methylpyridin-3-yl) carbamate |

InChI |

InChI=1S/C7H8N2O2/c1-5-6(11-7(8)10)3-2-4-9-5/h2-4H,1H3,(H2,8,10) |

InChI Key |

NULHVLUCODXTBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)OC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl-3-pyridyl carbamate can be synthesized through several methods. One common approach involves the reaction of methyl isocyanate with 3-pyridyl alcohol under controlled conditions. Another method includes the reaction of 3-pyridyl amine with methyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The final product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl-3-pyridyl carbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions

Major Products Formed:

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Amines and reduced carbamates.

Substitution: Various substituted carbamates depending on the nucleophile used

Scientific Research Applications

Methyl-3-pyridyl carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl-3-pyridyl carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in its role as a pesticide, where it inhibits acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent pest paralysis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following carbamates serve as structural analogs for comparison:

Key Observations :

- Pyridyl vs. Phenyl Groups: Methyl-3-pyridyl carbamate’s pyridyl group (vs.

- Ester Group Variation : Ethyl esters (e.g., Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate) generally exhibit lower volatility compared to methyl esters but may reduce hydrolysis rates .

- Bulky Substituents : Benzylmethyl(pyrrolidin-3-ylmethyl)carbamate’s pyrrolidinylmethyl group increases molecular weight and complexity, likely reducing aqueous solubility but improving membrane permeability in biological systems .

Acetylcholinesterase (AChE) Inhibition

Carbamates inhibit AChE by carbamylating the enzyme’s active site, with inhibition efficiency varying by substituents:

- Aldicarb (a common carbamate pesticide) shows 70–85% AChE inhibition in aquatic environments .

- Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate: Nitro and chloro groups may enhance electrophilicity, increasing reactivity with AChE.

- Benzylmethyl(pyrrolidin-3-ylmethyl)carbamate: No AChE data reported, but its structural complexity may limit enzyme access compared to simpler analogs .

Toxicity Profiles

- Methyl (3-hydroxyphenyl)-carbamate: Limited toxicity data; hydroxyl groups often reduce toxicity but may increase metabolic susceptibility .

- Benzylmethyl(pyrrolidin-3-ylmethyl)carbamate : Harmful if swallowed, causes skin irritation, and may provoke allergic reactions .

Stability and Environmental Impact

- Hydrolytic Stability : Pyridyl carbamates (e.g., Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate) may resist hydrolysis longer than phenyl derivatives due to electron-withdrawing nitro groups, increasing environmental persistence .

- Metabolic Degradation : Species with esterase activity (e.g., fish, snails) can hydrolyze carbamates, but resistance varies. For example, Biomphalaria glabrata snails exhibit 65% AChE inhibition after carbamate exposure, indicating partial degradation .

- Storage : Benzylmethyl(pyrrolidin-3-ylmethyl)carbamate requires refrigeration (4°C), suggesting thermal instability, whereas simpler carbamates (e.g., Methyl (3-hydroxyphenyl)-carbamate) may be stored at ambient conditions .

Q & A

Q. How does steric hindrance from the 3-pyridyl group influence the compound’s stability under acidic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.